molecular formula C11H7BrF3NO2 B14284875 5-Bromo-3-(trifluoroacetamido)indan-1-one CAS No. 117391-24-9

5-Bromo-3-(trifluoroacetamido)indan-1-one

Cat. No.: B14284875
CAS No.: 117391-24-9
M. Wt: 322.08 g/mol
InChI Key: OVYUPRLEYYYZQH-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoroacetamido)indan-1-one is a synthetic organic compound that belongs to the indanone family. This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoroacetamido group at the 3-position of the indanone core structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoroacetamido)indan-1-one typically involves the bromination of 3-(trifluoroacetamido)indan-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoroacetamido)indan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in these reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions include substituted indanones, reduced alcohol derivatives, and oxidized indanone derivatives .

Scientific Research Applications

5-Bromo-3-(trifluoroacetamido)indan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoroacetamido)indan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the trifluoroacetamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(trifluoroacetamido)indan-1-one is unique due to the presence of both the bromine atom and the trifluoroacetamido group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

117391-24-9

Molecular Formula

C11H7BrF3NO2

Molecular Weight

322.08 g/mol

IUPAC Name

N-(6-bromo-3-oxo-1,2-dihydroinden-1-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C11H7BrF3NO2/c12-5-1-2-6-7(3-5)8(4-9(6)17)16-10(18)11(13,14)15/h1-3,8H,4H2,(H,16,18)

InChI Key

OVYUPRLEYYYZQH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1=O)C=CC(=C2)Br)NC(=O)C(F)(F)F

Origin of Product

United States

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